1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride is a chemical compound with the molecular formula C8H12ClN2 and a molecular weight of 174.65 g/mol. This compound is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. It serves as a vital building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals. The compound's unique structure allows it to interact with various biomolecules, making it a subject of interest in biological studies and drug development.
1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride can be synthesized from precursors such as 2,6-dichloro-3,5-dicyano-4-(dimethylamino)pyridine through various chemical reactions. Its synthesis routes have been explored in different research settings, highlighting its versatility and importance in synthetic organic chemistry .
This compound belongs to the class of naphthyridines, which are bicyclic compounds containing nitrogen atoms in their structures. Naphthyridines are known for their diverse biological activities and are often studied for their pharmacological properties.
1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride can be synthesized using several methods:
The synthesis process often involves controlling reaction conditions such as temperature and pH to optimize yields and purity. Industrial production may utilize continuous flow reactors to enhance efficiency while maintaining high-quality output .
The molecular structure of 1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride features a bicyclic framework with nitrogen atoms incorporated into the ring system. The structure can be represented by the following SMILES notation: C1=NC=C2CCNCC2=C1
, indicating the connectivity of atoms within the molecule.
1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride participates in various chemical reactions:
These reactions can lead to the formation of oxidized derivatives and substituted analogs that may have distinct properties and applications. The choice of reagents and conditions significantly influences the reaction outcomes.
The mechanism of action for 1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride primarily involves its interaction with M1 allosteric modulators. By binding to allosteric sites on these targets, it modulates neurotransmitter release pathways.
The biochemical pathways affected include those regulating neurotransmitter release, which are crucial for cognitive functions such as memory and motor control . This modulation can lead to significant effects on neurological processes.
1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride has several scientific uses:
Partially saturated bicyclic heterocycles represent privileged scaffolds in drug discovery due to their optimal three-dimensional complexity, ability to display diverse pharmacophores, and enhanced solubility profiles compared to planar aromatic systems. The 1,2,3,4-tetrahydro-2,6-naphthyridine framework exemplifies this class, featuring a fused bicyclic structure with two nitrogen atoms at strategic positions (1- and 4-aza locations in the fused ring system). This configuration enables versatile interactions with biological targets, particularly protein kinases and G-protein-coupled receptors. The partial saturation (tetrahydro status) confers conformational flexibility and reduced planarity, facilitating improved binding selectivity and metabolic stability. Such scaffolds frequently serve as core structures in kinase inhibitor development, where their ability to occupy specific ATP-binding pockets is leveraged for anticancer therapeutics [2] [6].
Naphthyridine chemistry traces its origins to Reissert's 1893 synthesis of the first naphthyridine compound. However, the unsubstituted 1,6-naphthyridine was not synthesized until 1958, followed by the isolation of 2,6-naphthyridine in 1965. The subsequent decades witnessed exponential growth in exploring these scaffolds for biomedical applications. The early 2000s marked a significant inflection point, with over 17,000 1,6-naphthyridin-2(1H)-one derivatives documented in SciFinder by 2021, embedded in more than 1,000 references (nearly 50% being patents). This surge underscores their therapeutic potential [2]. The hydrochloride salt form of tetrahydro-2,6-naphthyridine derivatives gained prominence due to enhanced crystallinity, solubility, and bioavailability, facilitating drug development. Recent applications span oncology (kinase inhibition), virology (integrase inhibition), and neuroscience (receptor modulation), reflecting the scaffold's versatility and adaptability to diverse target classes [2] [6].
Table 1: Historical Milestones in Naphthyridine Chemistry
Year | Milestone | Significance |
---|---|---|
1893 | Reissert synthesizes first naphthyridine | Foundation of naphthyridine chemistry |
1958 | Synthesis of unsubstituted 1,6-naphthyridine | Enabled exploration of core pharmacophore |
1965 | Isolation of 2,6-naphthyridine | Identification of key regioisomer |
1990s | Development of synthetic routes to 1,6-naphthyridin-2-ones | Scalable methods for bioactive derivative production |
Post-2000 | >17,000 derivatives reported (SciFinder, 2021) | Explosion in biomedical applications and patent activity |
Regioisomeric precision in tetrahydro-naphthyridine synthesis is paramount due to its profound impact on molecular properties and biological activity. The 2,6-naphthyridine isomer (with nitrogen atoms at positions 2 and 6) exhibits distinct electronic distribution, hydrogen-bonding capacity, and molecular geometry compared to its 1,5-, 1,7-, 1,8-, or 2,7-counterparts. Within the 2,6-system itself, the degree of saturation at the C3-C4 bond critically dictates pharmacophore presentation. Compounds with a C3-C4 single bond (e.g., 1,2,3,4-tetrahydro-2,6-naphthyridine, 14 in literature) typically show different substitution patterns and biological target profiles than those with a C3-C4 double bond (e.g., dihydro or aromatic variants, 13). SciFinder analysis reveals ~70% of reported 1,6-naphthyridin-2(1H)-ones possess the double bond, often linked to tyrosine kinase inhibition. In contrast, the saturated C3-C4 single bond variant, while less explored (~30%), features prominently in patents (50% of its references), suggesting emerging therapeutic value. This underscores the necessity for synthetic methodologies enabling precise regiocontrol during scaffold assembly and functionalization [2] [6].
Table 2: Impact of C3-C4 Bond Saturation on 1,6-Naphthyridin-2(1H)-one Properties
Feature | C3-C4 Double Bond (13) | C3-C4 Single Bond (14) |
---|---|---|
Representative Structures | 1,6-Dihydro-2H-2,6-naphthyridin-2-ones | 1,2,3,4-Tetrahydro-2,6-naphthyridines |
Approx. % of Reported Compounds | 70% | 30% |
Common N1 Substitution | Mostly substituted (R¹ = Me, Ph common) | Mostly unsubstituted (R¹ = H, ~52%) |
Dominant Biological Targets | Tyrosine kinases (e.g., DDR2, BCR) | Receptor modulators (e.g., M1 PAMs, Cbl-b) |
Patent Representation | ~46% of references | ~50% of references |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8